1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid is a synthetic compound that features a triazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Triazole Ring: The protected amino acid is then subjected to a cycloaddition reaction with an azide to form the 1,2,3-triazole ring.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the triazole ring or the carboxylic acid group.
Substitution: The Boc protecting group can be selectively removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Deprotection of the Boc group is typically carried out using trifluoroacetic acid in dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while oxidation of the triazole ring can produce various oxidized derivatives.
Scientific Research Applications
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to reveal the free amine, which can then participate in various biochemical reactions. The triazole ring can interact with enzymes and receptors, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxamide
- 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylate
Uniqueness
1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}propyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a triazole ring, a Boc protecting group, and a carboxylic acid functional group. This combination allows for versatile chemical modifications and applications in various fields of research and industry .
Properties
CAS No. |
2792161-65-8 |
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Molecular Formula |
C11H18N4O4 |
Molecular Weight |
270.29 g/mol |
IUPAC Name |
1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H18N4O4/c1-7(12-10(18)19-11(2,3)4)5-15-6-8(9(16)17)13-14-15/h6-7H,5H2,1-4H3,(H,12,18)(H,16,17)/t7-/m0/s1 |
InChI Key |
COVGRXRQBWTEDL-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](CN1C=C(N=N1)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CN1C=C(N=N1)C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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